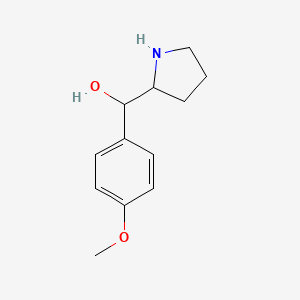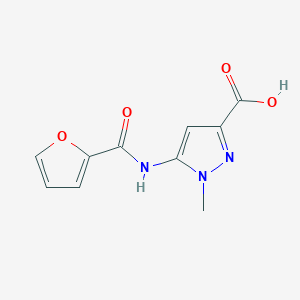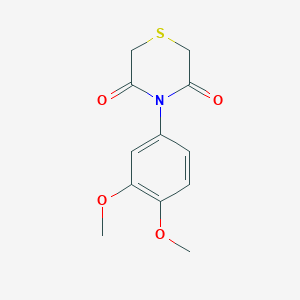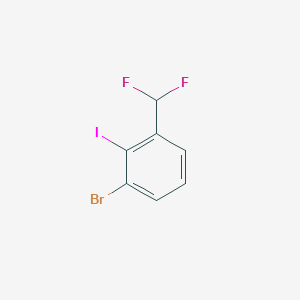![molecular formula C19H10ClF3N2O B2424478 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-55-9](/img/structure/B2424478.png)
2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, carbonitrile group, trifluoromethyl group, and chlorophenoxy group would all contribute to its overall structure. The electron-withdrawing nature of the carbonitrile and trifluoromethyl groups could potentially influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the carbonitrile group could be involved in nucleophilic addition reactions. The trifluoromethyl group is generally quite stable but can be involved in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of certain functional groups would all play a role. For example, the compound is likely to be relatively non-polar due to the presence of the trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
- Pyridine derivatives like 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile have been explored for their structural and optical properties. Studies have analyzed their thermal, structural, optical, and diode characteristics, revealing their potential for applications in materials science, particularly in the development of devices like photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystal Structure Analysis
- The crystal structure of similar pyridine derivatives has been obtained using X-ray crystallography. This is essential for understanding the molecular configuration and potential chemical reactivity of such compounds, which is critical for various scientific applications, including drug design and materials engineering (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Characterization
- Pyridine scaffolds have been synthesized and characterized for their biological activity. The process of creating these compounds and determining their properties is crucial for applications in pharmaceutical research and development (Sroor, 2019).
Derivative Synthesis
- The synthesis of various derivatives of pyridine compounds has been a significant area of research. These derivatives have potential applications in developing new materials and chemicals with specific desired properties (Bradiaková et al., 2009).
Antimicrobial and Anticancer Activities
- Some new pyridines synthesized from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have been evaluated for their antibacterial and antitumor activities. This highlights the potential of pyridine derivatives in developing new treatments for various diseases (Elewa et al., 2021).
Insecticidal and Acaricidal Activities
- Pyridine derivatives have been synthesized and tested for their insecticidal and acaricidal activities. This indicates their potential use in agricultural sciences for pest control and management (Liu et al., 2012).
Corrosion Inhibition
- Some pyrazolopyridine derivatives have been studied for their effect on corrosion inhibition in mild steel, indicating their potential application in industrial and engineering fields to protect metals from corrosion (Dandia et al., 2013).
Wirkmechanismus
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a key process in the action of compounds containing the trifluoromethyl group .
Biochemical Pathways
The process of trifluoromethylation is known to play a significant role in various biochemical pathways .
Result of Action
The trifluoromethyl group is known to play a significant role in the efficacy of pharmaceuticals, agrochemicals, and materials .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-16-4-6-17(7-5-16)26-18-13(10-24)8-14(11-25-18)12-2-1-3-15(9-12)19(21,22)23/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYCLOPLCPEBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)


![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)
![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B2424404.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)
methanone](/img/structure/B2424407.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2424413.png)
![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)
